N-(5-tert-butyl-2-methoxyphenyl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide
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Overview
Description
N-(5-tert-butyl-2-methoxyphenyl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide is a complex organic compound that belongs to the class of pyrrolidine carboxamides This compound is characterized by its unique structure, which includes a tert-butyl group, a methoxyphenyl group, a fluorophenyl group, and a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-tert-butyl-2-methoxyphenyl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide typically involves multi-step organic reactions. The starting materials might include 5-tert-butyl-2-methoxybenzaldehyde, 4-fluorobenzylamine, and a suitable pyrrolidine derivative. Common synthetic routes may involve:
Condensation Reactions: Combining the aldehyde and amine to form an imine intermediate.
Cyclization: Formation of the pyrrolidine ring through intramolecular cyclization.
Amidation: Introduction of the carboxamide group through amidation reactions.
Industrial Production Methods
Industrial production of such compounds often requires optimization of reaction conditions to ensure high yield and purity. This might involve:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to dissolve reactants and control reaction environment.
Temperature and Pressure: Control of temperature and pressure to favor desired reaction pathways.
Chemical Reactions Analysis
Types of Reactions
N-(5-tert-butyl-2-methoxyphenyl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or nucleophiles under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction might yield alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic applications due to its unique structural features.
Industry: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(5-tert-butyl-2-methoxyphenyl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets. These might include:
Enzymes: Inhibition or activation of specific enzymes.
Receptors: Binding to receptors to modulate their activity.
Pathways: Influence on biochemical pathways through its structural features.
Comparison with Similar Compounds
Similar Compounds
- N-(5-tert-butyl-2-methoxyphenyl)-1-(4-chlorophenyl)-5-oxopyrrolidine-3-carboxamide
- N-(5-tert-butyl-2-methoxyphenyl)-1-(4-bromophenyl)-5-oxopyrrolidine-3-carboxamide
Uniqueness
N-(5-tert-butyl-2-methoxyphenyl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide is unique due to the presence of the fluorophenyl group, which can impart distinct electronic and steric properties compared to its chloro- and bromo- counterparts. This can influence its reactivity, binding affinity, and overall biological activity.
Properties
Molecular Formula |
C22H25FN2O3 |
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Molecular Weight |
384.4 g/mol |
IUPAC Name |
N-(5-tert-butyl-2-methoxyphenyl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C22H25FN2O3/c1-22(2,3)15-5-10-19(28-4)18(12-15)24-21(27)14-11-20(26)25(13-14)17-8-6-16(23)7-9-17/h5-10,12,14H,11,13H2,1-4H3,(H,24,27) |
InChI Key |
OPZGDINYPYHSBB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)OC)NC(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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